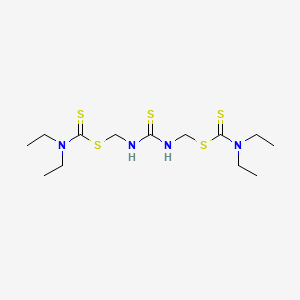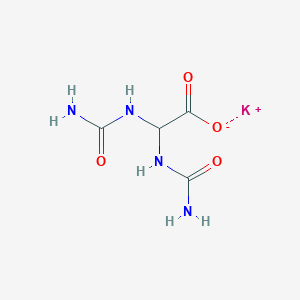
Allantoic acid potassium crystalline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allantoic acid potassium crystalline is a compound derived from allantoic acid, an organic compound with the chemical formula C₄H₈N₄O₄. Allantoic acid is a crystalline acid obtained by the hydrolysis of allantoin. In nature, it is produced from allantoin by the enzyme allantoinase, which is encoded by the gene AllB in Escherichia coli and other bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allantoic acid can be synthesized from allantoin through hydrolysis. The reaction involves the breakdown of allantoin in the presence of water, resulting in the formation of allantoic acid. The process can be catalyzed by the enzyme allantoinase .
Industrial Production Methods
Industrial production of allantoic acid potassium crystalline involves the crystallization of allantoic acid in the presence of potassium ions. This can be achieved by dissolving allantoic acid in a potassium-containing solution and allowing the crystals to form under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Allantoic acid undergoes various chemical reactions, including hydrolysis, complexation with organic and inorganic substrates, and interactions with nucleophilic reagents .
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent used in the hydrolysis of allantoin to produce allantoic acid.
Complexation: Allantoic acid can form complexes with both organic and inorganic substrates.
Nucleophilic Reactions: Allantoic acid can interact with nucleophilic reagents, leading to the formation of various products.
Major Products
The major product formed from the hydrolysis of allantoin is allantoic acid. Other products can include various complexes formed through interactions with different substrates .
Scientific Research Applications
Allantoic acid potassium crystalline has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a role in nitrogen mobilization in plants and is involved in stress tolerance mechanisms.
Industry: Used in the production of cosmetics and pharmaceuticals.
Mechanism of Action
Allantoic acid exerts its effects by influencing various molecular targets and pathways. In plants, it acts as a signaling molecule that induces a complex crosstalk between abscisic acid and jasmonic acid pathways, resulting in increased stress tolerance . In humans, allantoin (from which allantoic acid is derived) promotes skin cell growth and rejuvenation, aiding in wound healing and tissue repair .
Comparison with Similar Compounds
Similar Compounds
Allantoin: A precursor to allantoic acid, known for its skin-enhancing properties.
Urea: Another nitrogen-containing compound with similar applications in skin care.
Dimethylurea: A related compound with similar chemical properties.
Properties
Molecular Formula |
C4H7KN4O4 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
potassium;2,2-bis(carbamoylamino)acetate |
InChI |
InChI=1S/C4H8N4O4.K/c5-3(11)7-1(2(9)10)8-4(6)12;/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12);/q;+1/p-1 |
InChI Key |
KIBUDGUEPGQMTK-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])(NC(=O)N)NC(=O)N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)
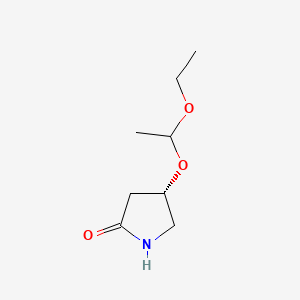
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13813195.png)
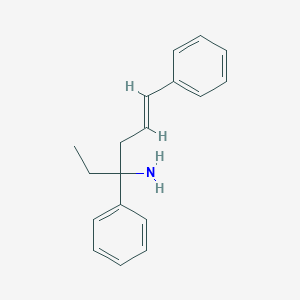
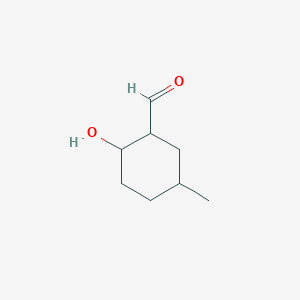

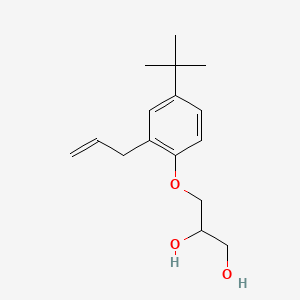
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
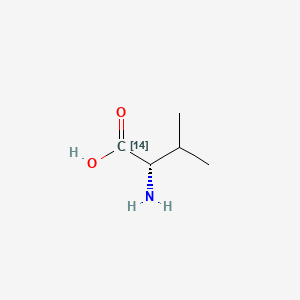
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
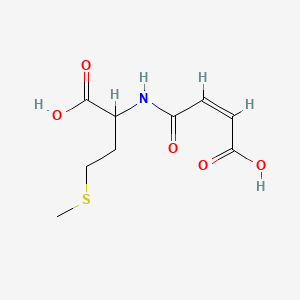
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
